molecular formula C18H17N3O5S3 B215436 2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No. B215436
M. Wt: 451.5 g/mol
InChI Key: FLEYKLMHDOQYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in hypoxic tumor cells and plays a crucial role in tumor growth and survival. Inhibition of CA IX activity leads to a decrease in tumor cell proliferation and an increase in tumor cell apoptosis.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has been shown to exhibit potent inhibitory activity against CA IX. Inhibition of CA IX activity leads to a decrease in tumor cell proliferation and an increase in tumor cell apoptosis. This compound has also been shown to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide in lab experiments include its potent inhibitory activity against CA IX and its anti-inflammatory and analgesic properties. However, the limitations of this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of cancer. Another direction is to explore its potential as an anti-inflammatory and analgesic agent. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves the condensation of 2-aminobenzene sulfonamide and 4-(1,3-thiazol-2-ylsulfamoyl)phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.

Scientific Research Applications

2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in many types of cancer. This compound has also been shown to possess anti-inflammatory and analgesic properties.

properties

Product Name

2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Molecular Formula

C18H17N3O5S3

Molecular Weight

451.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H17N3O5S3/c22-17(13-28(23,24)12-14-4-2-1-3-5-14)20-15-6-8-16(9-7-15)29(25,26)21-18-19-10-11-27-18/h1-11H,12-13H2,(H,19,21)(H,20,22)

InChI Key

FLEYKLMHDOQYAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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